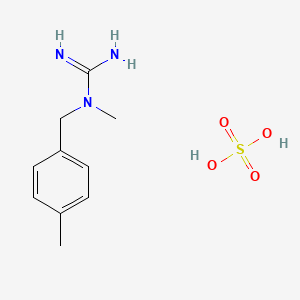

N-methyl-N-(4-methylbenzyl)guanidine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-N-(4-methylbenzyl)guanidine sulfate” is a chemical compound with the linear formula C10H15N3. 0.5H2O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CN(CC1=CC=C©C=C1)C(N)=N.CN(CC2=CC=C©C=C2)C(N)=N.OS(=O)(O)=O .Physical And Chemical Properties Analysis

“this compound” is a solid . Its molecular weight is 275.32468 .Scientific Research Applications

Neuroblastoma Imaging Agents

A study highlights the synthesis and pharmacological properties of compounds structurally related to the norepinephrine transporter (NET) substrate, m-iodobenzylguanidine (MIBG), used in the diagnosis and treatment of neuroblastomas. These compounds, including guanidine derivatives, exhibit high affinity for the NET, indicating potential as neuroblastoma imaging agents (Hadrich et al., 1999).

Antiviral Effects

Research comparing the antiviral effects of substituted benzimidazoles and guanidine highlighted their activity against enteroviruses in vitro and in vivo, suggesting a role in antiviral drug development (Herrmann et al., 1981).

Alkaloid Synthesis

A concise synthesis of guanidine alkaloids using a hetero Diels-Alder coupling reaction was described, contributing to the field of organic chemistry and potential therapeutic applications (Powell & Batey, 2002).

Cancer Chemotherapy

A commentary reviewed the pharmacology and clinical application of guanidino-containing compounds, including CHS 828, a new member with cytotoxic properties, for anticancer therapy (Ekelund et al., 2001).

DNAzyme System for Colorimetric Assays

The suitability of 3,3',5,5'-tetramethylbenzidine sulfate (TMB) as a substrate in a DNAzyme catalytic system for colorimetric assays was investigated, highlighting its potential for analytical applications (Li et al., 2009).

Radiopharmaceutical Therapy

Guidelines for 131I-meta-iodobenzylguanidine therapy in treating neuro-ectodermal tumours were outlined, emphasizing its role in radiotherapeutic metabolic agent development (Giammarile et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-methyl-1-[(4-methylphenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-3-5-9(6-4-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRJIRJJDOMQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)